Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate
Description
Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is a synthetic organic compound characterized by a brominated dimethoxybenzyl backbone coupled with a tert-butyl carbamate functional group. Its molecular formula is $ \text{C}{15}\text{H}{20}\text{BrNO}_4 $, and it has a molecular weight of 356.23 g/mol. The structure features a 4-bromo substituent on an aromatic ring with methoxy groups at the 2- and 5-positions, while the benzyl position is modified with a tert-butyl carbamate moiety.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during multi-step reactions. Its bromine atom introduces electronic and steric effects, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,5-dimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-6-12(19-5)10(15)7-11(9)18-4/h6-7H,8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRXCXCHWYDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate typically involves the reaction of 4-bromo-2,5-dimethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-2,5-dimethoxybenzylamine+tert-butyl chloroformate→tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine under reductive conditions using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or a pharmacophore in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate depends on its specific application. In general, the compound may act by interacting with biological targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in binding interactions, while the carbamate group can undergo hydrolysis to release active amines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table compares key structural and functional attributes of Tert-butyl 4-bromo-2,5-dimethoxybenzylcarbamate with analogous compounds:
Key Observations:
Functional Group Influence :
- The carbamate group in the tert-butyl derivative enhances hydrolytic stability compared to the amine group in 2C-B and 2C-C. This makes it more suitable for acidic or basic reaction conditions.
- The tert-butyl group provides steric protection, preventing unwanted nucleophilic attacks on the carbamate nitrogen.
Substituent Effects: Bromine vs. Methoxy Groups: The 2,5-dimethoxy configuration in all compounds contributes to electron-donating effects, stabilizing the aromatic ring and directing regioselectivity in further substitutions.
Cross-Coupling Reactions:
Pharmacological and Regulatory Considerations
- 2C-B and 2C-C : These phenethylamines are psychoactive designer drugs with serotonergic effects, often regulated under controlled substance laws .
- This compound : Lacks documented psychoactivity due to the absence of a free amine group. Its primary use in synthesis avoids regulatory restrictions associated with phenethylamines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
